molecular formula C20H27Cl2NO3S B4295624 N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide

N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide

Cat. No. B4295624
M. Wt: 432.4 g/mol
InChI Key: RYMXZBIYXVRKNB-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure found in organic chemistry . The compound also contains a benzenesulfonamide moiety, which is a common functional group in various pharmaceutical drugs .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, adamantane derivatives can be synthesized from 1-adamantyl nitrate . The reactions are usually carried out in sulfuric acid media .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The compound also contains a benzenesulfonamide group, which would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known for its stability and resistance to heat and chemical reactions . The benzenesulfonamide group is polar and can participate in hydrogen bonding .

Scientific Research Applications

Drug Delivery Systems

The adamantane moiety serves as a versatile anchor in the design and synthesis of drug delivery systems. Researchers have explored liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives . Specifically, our recent concept involves using adamantane as an anchor in the lipid bilayer of liposomes. This approach shows promise for targeted drug delivery, enhancing drug efficacy and minimizing side effects.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many benzenesulfonamide derivatives are used as carbonic anhydrase inhibitors in the treatment of glaucoma .

Future Directions

The future research directions could involve exploring the potential applications of this compound in various fields, such as pharmaceuticals, due to the presence of the benzenesulfonamide group .

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27Cl2NO3S/c1-3-17(20-9-12-6-13(10-20)8-14(7-12)11-20)23-27(24,25)16-5-4-15(21)18(22)19(16)26-2/h4-5,12-14,17,23H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMXZBIYXVRKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide
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N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide

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